molecular formula C18H17BrN2O3S B11100652 4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

Cat. No.: B11100652
M. Wt: 421.3 g/mol
InChI Key: GKUISMKINXKZSN-KEBDBYFISA-N
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Description

4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl group, and an acetylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the bromobenzyl sulfanyl intermediate. This intermediate is then reacted with acetylhydrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazono group can produce hydrazine derivatives .

Scientific Research Applications

4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydrazono groups are key to its reactivity and biological activity. These groups can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-({[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL 4-METHYLBENZOATE
  • 4-BROMO-2-[(E)-({4-[(4-METHYLBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]PHENYL 3,4-DIMETHOXYBENZOATE

Uniqueness

4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H17BrN2O3S/c1-13(22)24-16-8-6-14(7-9-16)10-20-21-18(23)12-25-11-15-4-2-3-5-17(15)19/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+

InChI Key

GKUISMKINXKZSN-KEBDBYFISA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br

Origin of Product

United States

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